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Cat. No.: B1463626
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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of Methyl 2,6-difluoro-3-
hydroxybenzoate (CAS Number: 1214332-41-8), a fluorinated aromatic compound of

significant interest in medicinal chemistry and materials science. As a strategically substituted

building block, this molecule offers a unique combination of functionalities that can be

leveraged in the design of novel therapeutics and advanced materials. This document will delve

into the compound's physicochemical properties, outline a plausible synthetic pathway, analyze

its spectroscopic characteristics, and explore its potential applications, particularly in the realm

of drug discovery. The insights provided herein are grounded in established chemical principles

and data from closely related analogues, offering a valuable resource for researchers working

with this and similar fluorinated scaffolds.
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Introduction: The Strategic Value of Fluorinated
Phenolic Esters
The introduction of fluorine into organic molecules has become a cornerstone of modern drug

design, with fluorinated compounds consistently featuring among newly approved

pharmaceuticals. The unique properties of fluorine, including its high electronegativity, small

steric footprint, and the strength of the carbon-fluorine bond, can profoundly influence a

molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When

incorporated into a phenolic scaffold, as in Methyl 2,6-difluoro-3-hydroxybenzoate, these

effects are combined with the hydrogen-bonding capabilities and synthetic versatility of the

hydroxyl and methyl ester groups.

Methyl 2,6-difluoro-3-hydroxybenzoate, with its distinct substitution pattern, presents a

trifecta of functionalities:

The 2,6-difluoro substitution: This arrangement significantly impacts the acidity of the

adjacent hydroxyl group and sterically shields it, influencing its reactivity and interaction with

biological receptors.

The 3-hydroxy group: This functionality provides a key site for hydrogen bonding, a critical

interaction in many protein-ligand binding events. It also serves as a handle for further

chemical modification.

The methyl ester: This group offers a site for derivatization, for instance, through hydrolysis

to the corresponding carboxylic acid or amidation, enabling the exploration of a wider

chemical space.

This guide will systematically explore the technical aspects of this promising molecule,

providing a foundational understanding for its application in research and development.

Physicochemical Properties
A clear understanding of the physicochemical properties of Methyl 2,6-difluoro-3-
hydroxybenzoate is essential for its effective use in synthesis and formulation.
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Property Value Source

CAS Number 1214332-41-8 [1]

Molecular Formula C₈H₆F₂O₃ [1]

Molecular Weight 188.13 g/mol [1]

Appearance
White to off-white solid

(predicted)
General knowledge

Boiling Point 294.5 ± 40.0 °C (Predicted) [2]

Density 1.402 ± 0.06 g/cm³ (Predicted) [2]

Storage Temperature 2-8°C [2]

Synthesis and Purification
While a specific, peer-reviewed synthesis for Methyl 2,6-difluoro-3-hydroxybenzoate is not

readily available in the literature, a robust synthetic strategy can be proposed based on

established methodologies for analogous compounds, particularly the synthesis of other

substituted hydroxybenzoic acids. The most logical approach involves the synthesis of the

parent carboxylic acid, 2,6-difluoro-3-hydroxybenzoic acid, followed by esterification.
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Synthesis of 2,6-Difluoro-3-hydroxybenzoic Acid
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Caption: Proposed two-stage synthesis of Methyl 2,6-difluoro-3-hydroxybenzoate.

Part 1: Synthesis of 2,6-Difluoro-3-hydroxybenzoic Acid
(Hypothetical Route)
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A potential route to the carboxylic acid precursor is outlined in a patent for the synthesis of a

related compound, 2,4-difluoro-3-hydroxybenzoic acid[3]. This multi-step process typically

starts from a readily available difluorinated aromatic compound and involves a series of

functional group transformations to introduce the hydroxyl and carboxyl moieties at the desired

positions.

Workflow for the Synthesis of the Carboxylic Acid Precursor

1. Start with a suitable
2,6-difluoroaromatic precursor

2. Introduce a directing group
(e.g., nitro group)

3. Reduce the directing group
(e.g., to an amine) 4. Diazotization of the amine 5. Sandmeyer-type reaction to

introduce a nitrile or carboxyl group
6. Hydrolysis to the

carboxylic acid
7. Isolate and purify

2,6-difluoro-3-hydroxybenzoic acid

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of the carboxylic acid precursor.

Part 2: Esterification Protocol
The final step is a classic Fischer esterification.

Step-by-Step Protocol:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve 2,6-difluoro-3-hydroxybenzoic acid in an excess of anhydrous methanol.

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution

while stirring.

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction

progress can be monitored by Thin Layer Chromatography (TLC).

Work-up: After completion, cool the reaction mixture to room temperature and remove the

excess methanol under reduced pressure.

Extraction: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and

wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the

acid catalyst) and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude product.

Purification: The crude Methyl 2,6-difluoro-3-hydroxybenzoate can be purified by column

chromatography or recrystallization to afford the final product of high purity.

Spectroscopic Characterization (Predicted)
While experimental spectra for Methyl 2,6-difluoro-3-hydroxybenzoate are not widely

published, its key spectroscopic features can be predicted based on its structure and data from

analogous compounds.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing signals for the aromatic

protons and the methyl ester protons.

Aromatic Region (δ 6.5-7.5 ppm): Two signals corresponding to the two protons on the

aromatic ring. The coupling patterns will be influenced by both proton-proton and proton-

fluorine coupling.

Methyl Ester (δ ~3.9 ppm): A singlet corresponding to the three protons of the methyl group.

Hydroxyl Proton (variable): A broad singlet, the chemical shift of which will depend on the

solvent and concentration.

¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule.

Carbonyl Carbon (δ ~165-170 ppm): The ester carbonyl carbon will appear in this region.

Aromatic Carbons (δ ~110-160 ppm): The six aromatic carbons will resonate in this range,

with the carbons directly attached to fluorine exhibiting characteristic splitting due to carbon-

fluorine coupling. The carbons attached to the oxygen atoms will be shifted downfield.

Methyl Carbon (δ ~52 ppm): The methyl carbon of the ester will appear in this upfield region.
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Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the different functional groups.

O-H Stretch (broad, ~3300 cm⁻¹): A broad band indicative of the hydroxyl group.

C-H Stretch (aromatic, ~3100-3000 cm⁻¹): Absorption from the C-H bonds on the aromatic

ring.

C-H Stretch (aliphatic, ~2950 cm⁻¹): Absorption from the methyl group.

C=O Stretch (strong, ~1720 cm⁻¹): A strong, sharp peak corresponding to the ester carbonyl

group.

C=C Stretch (aromatic, ~1600 and 1450 cm⁻¹): Bands characteristic of the aromatic ring.

C-F Stretch (strong, ~1250-1000 cm⁻¹): Strong absorptions due to the carbon-fluorine

bonds.

Mass Spectrometry
The mass spectrum will provide information on the molecular weight and fragmentation pattern.

Molecular Ion Peak (M⁺): A peak at m/z = 188, corresponding to the molecular weight of the

compound.

Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of the

methoxy group (-OCH₃) and the entire methyl ester group (-COOCH₃).

Reactivity and Potential Applications in Drug
Discovery
The unique substitution pattern of Methyl 2,6-difluoro-3-hydroxybenzoate dictates its

reactivity and makes it a valuable building block in medicinal chemistry.
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Methyl 2,6-difluoro-3-hydroxybenzoate

Scaffold for Kinase Inhibitors

Fluorine atoms can enhance
binding affinity and metabolic stability.

Precursor for Bioactive Heterocycles

Hydroxyl and ester groups
provide synthetic handles.

Fragment for Fragment-Based Drug Discovery

Low molecular weight and presence of
key interaction motifs.

Building Block for Agrochemicals

Fluorinated aromatics are common
in modern agrochemicals.

Click to download full resolution via product page

Caption: Potential applications of Methyl 2,6-difluoro-3-hydroxybenzoate.

The electron-withdrawing nature of the two fluorine atoms increases the acidity of the phenolic

hydroxyl group, making it more readily deprotonated for O-alkylation or O-arylation reactions.

The steric hindrance from the ortho-fluorine atoms can also direct reactions to the less

hindered positions.

This compound can serve as a starting material for the synthesis of a wide range of more

complex molecules, including:

Kinase Inhibitors: The fluorinated hydroxyphenyl motif is present in numerous kinase

inhibitors, where the fluorine atoms can enhance binding to the ATP pocket and improve

pharmacokinetic properties.

G-Protein Coupled Receptor (GPCR) Ligands: The ability of the hydroxyl group to act as a

hydrogen bond donor is crucial for interaction with many GPCRs.

Antiviral and Antibacterial Agents: The incorporation of fluorine can lead to enhanced

potency and a better resistance profile.

Safety and Handling
While a specific Safety Data Sheet (SDS) for Methyl 2,6-difluoro-3-hydroxybenzoate is not

widely available, based on data for structurally related compounds, the following precautions

should be taken:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,

gloves, and a lab coat.

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of

dust or vapors. Avoid contact with skin and eyes.

Storage: Store in a cool, dry place away from incompatible materials such as strong

oxidizing agents.

In case of exposure, follow standard first-aid procedures and seek medical attention.

Conclusion
Methyl 2,6-difluoro-3-hydroxybenzoate is a valuable and versatile building block for chemical

synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique

combination of fluoro, hydroxyl, and methyl ester functionalities provides a rich platform for the

creation of novel molecules with tailored properties. While detailed experimental data for this

specific compound is still emerging, this guide provides a solid foundation for its synthesis,

characterization, and application based on established chemical principles and data from

closely related analogues. As the demand for sophisticated fluorinated building blocks

continues to grow, the importance of molecules like Methyl 2,6-difluoro-3-hydroxybenzoate
in driving innovation is set to increase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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